

# Replicating Key Experiments on Glycyrrhizin's Efficacy Against COVID-19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLR-19    |           |
| Cat. No.:            | B15564982 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key experimental findings on the effects of Glycyrrhizin (GLR) against SARS-CoV-2. It includes detailed methodologies for pivotal experiments and summarizes quantitative data in structured tables to support further investigation and replication efforts.

Glycyrrhizin, a major active component of licorice root, has emerged as a promising candidate for COVID-19 therapy due to its multi-faceted antiviral and anti-inflammatory properties.[1][2] Numerous in-vitro studies, computational analyses, and some clinical trials have investigated its potential to inhibit viral entry and replication, as well as to modulate the host immune response. This guide synthesizes the findings from these key experiments to provide a comprehensive resource for the scientific community.

# I. Mechanisms of Action: A Multi-Target Approach

Glycyrrhizin is believed to combat SARS-CoV-2 through several mechanisms:

Inhibition of Viral Entry: GLR has been shown to interfere with the binding of the SARS-CoV-2 spike protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells.[1][3]
 It may also downregulate the expression of ACE2 and Transmembrane Serine Protease 2 (TMPRSS2), both of which are crucial for viral entry.[4][5]



- Inhibition of Viral Replication: A key target of GLR is the viral main protease (Mpro or 3CLpro), an enzyme essential for the replication of SARS-CoV-2.[6][7][8][9][10] By inhibiting Mpro, GLR can effectively halt the viral life cycle.
- Anti-inflammatory Effects: GLR exhibits potent anti-inflammatory properties by targeting
  pathways such as the Toll-like receptor 4 (TLR4) signaling and modulating the production of
  pro-inflammatory cytokines.[4][5][11] This is particularly relevant in severe COVID-19 cases
  characterized by a "cytokine storm."
- Interaction with High-Mobility Group Box 1 (HMGB1): GLR can bind to HMGB1, a protein involved in inflammation and viral replication, thereby reducing its pro-inflammatory effects.
   [1][2]

# II. Comparative Data from In-Vitro Studies

The following tables summarize the quantitative data from key in-vitro experiments investigating the antiviral activity of Glycyrrhizin against SARS-CoV-2.

Table 1: Inhibition of SARS-CoV-2 Replication

| Compound                 | Cell Line | Assay                       | EC50 / IC50                      | Cytotoxicity (CC50) | Reference |
|--------------------------|-----------|-----------------------------|----------------------------------|---------------------|-----------|
| Glycyrrhizin             | Vero E6   | Plaque<br>Reduction         | 0.44 mg/ml<br>(EC50)             | > 4 mg/ml           | [1]       |
| Glycyrrhizin             | Vero E6   | Viral RNA<br>Quantification | Not specified                    | Not specified       | [1]       |
| Licorice Root<br>Extract | Vero E6   | Not specified               | 2 mg/ml<br>(antiviral<br>effect) | Not specified       | [1]       |

Table 2: Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro)



| Compound     | Concentration       | % Inhibition | Reference |
|--------------|---------------------|--------------|-----------|
| Glycyrrhizin | 30 μM (0.024 mg/ml) | 70.3%        | [1][8]    |
| Glycyrrhizin | 2000 μM (1.6 mg/ml) | 100%         | [1][8]    |

Table 3: Disruption of Spike-RBD and ACE2 Interaction

| Compound     | Concentration | Assay                           | Effect            | Reference |
|--------------|---------------|---------------------------------|-------------------|-----------|
| Glycyrrhizin | 22 μM (IC50)  | NanoBiT-based interaction assay | Disrupted binding | [1]       |

# **III. Key Experimental Protocols**

To facilitate the replication of these crucial findings, detailed methodologies for the key experiments are provided below.

# A. Viral Replication Inhibition Assay (Plaque Reduction Assay)

This experiment aims to determine the concentration of Glycyrrhizin required to inhibit the replication of SARS-CoV-2 in a cell culture model.

- 1. Cell Culture and Virus Propagation:
- Vero E6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- SARS-CoV-2 is propagated in Vero E6 cells, and the viral titer is determined by a plaque assay.
- 2. Plaque Reduction Assay Protocol:
- Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.
- Prepare serial dilutions of Glycyrrhizin in DMEM.
- Pre-incubate the virus with the different concentrations of Glycyrrhizin for 1 hour at 37°C ("pre-entry" condition).



- Alternatively, infect the cells with the virus for 1 hour, then add the Glycyrrhizin dilutions ("post-entry" condition).
- After incubation, remove the inoculum and overlay the cells with a mixture of 1.2% Avicel in DMEM containing the respective Glycyrrhizin concentrations.
- Incubate the plates for 72 hours at 37°C.
- Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
- Count the number of plaques in each well and calculate the percentage of inhibition relative to the untreated virus control.
- The 50% effective concentration (EC50) is calculated using a dose-response curve.

# B. Main Protease (Mpro/3CLpro) Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of Glycyrrhizin on the enzymatic activity of the SARS-CoV-2 main protease.

- 1. Reagents and Materials:
- Recombinant SARS-CoV-2 Main Protease (Mpro/3CLpro).
- Fluorogenic substrate for Mpro (e.g., Dabcyl-KTSAVLQ\SGFRKME-Edans).
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Glycyrrhizin stock solution.

#### 2. Assay Protocol:

- In a 96-well black plate, add the assay buffer, recombinant Mpro, and different concentrations of Glycyrrhizin.
- Incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a fluorescence plate reader.
- Calculate the initial velocity (rate of substrate cleavage) for each concentration.
- Determine the percentage of inhibition by comparing the velocities of the Glycyrrhizin-treated samples to the vehicle control.
- The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# C. Spike-ACE2 Binding Inhibition Assay



This experiment assesses the ability of Glycyrrhizin to block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.

#### 1. Reagents and Materials:

- Recombinant human ACE2 protein.
- Recombinant SARS-CoV-2 Spike RBD protein (e.g., tagged with His or Fc).
- · ELISA plates.
- Blocking buffer (e.g., 5% non-fat milk in PBS-T).
- Wash buffer (PBS-T).
- Detection antibody (e.g., anti-His or anti-Fc antibody conjugated to HRP).
- TMB substrate.
- Stop solution (e.g., 2N H2SO4).

#### 2. Assay Protocol:

- Coat a 96-well ELISA plate with recombinant human ACE2 protein overnight at 4°C.
- Wash the plate and block with blocking buffer for 1 hour at room temperature.
- Pre-incubate the recombinant Spike RBD protein with different concentrations of Glycyrrhizin for 1 hour at room temperature.
- Add the Spike RBD-Glycyrrhizin mixture to the ACE2-coated plate and incubate for 2 hours at room temperature.
- Wash the plate to remove unbound proteins.
- Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
- Wash the plate and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
- Calculate the percentage of inhibition of binding and determine the IC50 value.

# IV. Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Glycyrrhizin's action and a typical experimental workflow.





Click to download full resolution via product page

Caption: Proposed mechanisms of Glycyrrhizin's antiviral action against SARS-CoV-2.





Click to download full resolution via product page

Caption: General workflow for an in-vitro antiviral activity assay of Glycyrrhizin.

## V. Clinical Evidence and Future Directions



While in-vitro studies have provided strong evidence for the anti-SARS-CoV-2 potential of Glycyrrhizin, clinical data is still emerging. Some studies have suggested that Glycyrrhizin, often in combination with other treatments, may help alleviate symptoms and reduce inflammation in COVID-19 patients.[1][12][13] For instance, a randomized controlled trial investigated the use of nebulized glycyrrhizin and found it modulated the inflammatory response by reducing IL-17A expression.[12][13] Another trial in moderately ill patients, however, did not find a significant beneficial effect on clinical symptoms, though it confirmed a safe profile.[14]

Further large-scale, randomized controlled trials are necessary to definitively establish the clinical efficacy and optimal dosage of Glycyrrhizin for the treatment of COVID-19. The experimental data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop effective therapies against this global health challenge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycyrrhizic Acid: A Natural Plant Ingredient as a Drug Candidate to Treat COVID-19 [frontiersin.org]
- 3. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Symptomatic Protective Action of Glycyrrhizin (Licorice) in COVID-19 Infection? [frontiersin.org]
- 5. Symptomatic Protective Action of Glycyrrhizin (Licorice) in COVID-19 Infection? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]



- 7. Glycyrrhizin effectively neutralizes SARS-CoV-2 in vitro by inhibiting the viral main protease | Semantic Scholar [semanticscholar.org]
- 8. news-medical.net [news-medical.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Symptomatic Protective Action of Glycyrrhizin (Licorice) in COVID-19 Infection? |
   Semantic Scholar [semanticscholar.org]
- 12. Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of licorice (Glycyrrhiza glabra) in moderately ill patients with COVID-19: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Key Experiments on Glycyrrhizin's Efficacy Against COVID-19: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#replicating-key-experiments-on-glycyrrhizin-glr-and-covid-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com